N,N-Dipropylformamide
Overview
Description
Molecular Structure Analysis
The molecular structure of related compounds, such as N,N′-Dipropyloxamide, reveals significant features like intermolecular hydrogen bonds crucial for crystal packing. This insight into the structural characteristics can be extended to understand N,N-Dipropylformamide’s molecular arrangement, showcasing the importance of hydrogen bonding in determining its solid-state structure (Podda et al., 2023).
Chemical Reactions and Properties
N,N-Dipropylformamide, like its analogs, participates in various chemical reactions that are influenced by its functional groups. For instance, functionalized formamidines and their complexes have been synthesized to explore their coordination chemistry and structural properties. These studies highlight the reactive nature of the formamide derivatives and their potential to form complexes with metals, which can be indicative of N,N-Dipropylformamide's chemical behavior (Archibald et al., 1999).
Physical Properties Analysis
The physical properties of N,N-Dipropylformamide, though not directly detailed in the available literature, can be inferred from studies on similar compounds. For example, the crystal structure analysis of N,N′-dipropylsuberamide and N,N′-dipropylsebacamide provides insights into the packing models that could be similar to the α-form of even-even nylons. Such analyses are valuable for understanding the material properties of N,N-Dipropylformamide and its potential applications in polymer science (Urpí et al., 2000).
Chemical Properties Analysis
The chemical properties of N,N-Dipropylformamide are closely related to its molecular structure and the presence of the formamide group. Studies on N-methylformamide and its interactions, for instance, shed light on the hydrogen bonding capabilities and the solvent effects of formamide derivatives. These properties are essential for understanding the reactivity and applications of N,N-Dipropylformamide in various chemical contexts (Ohtaki et al., 1986).
Scientific Research Applications
IR-UV Ion-Dip Spectroscopy of N-Phenyl Formamide and Its Hydrated Clusters : This study used IR-UV ion-dip spectroscopy to examine N-phenylformamide and its hydrated clusters. The NH stretch bands were effective in differentiating cis and trans isomers. This indicates the potential of similar spectroscopy techniques in analyzing compounds like N,N-Dipropylformamide (Robertson, 2000).
Hallucinogen-like Effects of N,N-Dipropyltryptamine : This research explored the hallucinogenic effects of N,N-Dipropyltryptamine, a compound structurally similar to N,N-Dipropylformamide. It emphasizes the role of serotonin receptors in the effects of these compounds, which may be relevant for understanding the biochemical interactions of N,N-Dipropylformamide (Fantegrossi et al., 2008).
Enthalpies of Dilution of N,N-Dialkylformamides in Various Solvents : This study measured the enthalpies of dilution of various N,N-dialkylformamides, including N,N-Dipropylformamide, in different solvents. It provided insights into the thermodynamic interactions of these compounds, crucial for their application in scientific research (Sijpkes & Somsen, 1990).
Drug Discovery A Historical Perspective
: While not specifically about N,N-Dipropylformamide, this paper discusses the evolution of drug discovery, including the use of various chemical compounds. It provides context for understanding how compounds like N,N-Dipropylformamide might be integrated into pharmaceutical research (Drews, 2000).
Mercapturates in Urine Exposed to N,N-Dimethylformamide : This study explores the metabolism of N,N-Dimethylformamide, a compound related to N,N-Dipropylformamide. Understanding the metabolic pathways and products of similar compounds can provide insights into the biological interactions and potential applications of N,N-Dipropylformamide (Bardoděj et al., 1985).
Future Directions
properties
IUPAC Name |
N,N-dipropylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTIKWYXFSNCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211929 | |
Record name | Formamide, N,N-di-n-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropylformamide | |
CAS RN |
6282-00-4 | |
Record name | N,N-Dipropylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6282-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dipropylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dipropylformamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N,N-di-n-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIPROPYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W148KAK90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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